[1-(2H-1,3-Benzodioxol-5-YL)ethyl](propyl)amine
Description
1-(2H-1,3-Benzodioxol-5-YL)ethylamine is a synthetic amine derivative containing a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an ethylamine backbone with a propyl substituent on the nitrogen atom. The 1,3-benzodioxole group is a bicyclic structure known for its electron-rich aromatic system, which often enhances binding affinity to biological targets such as neurotransmitter transporters or receptors .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-6-13-9(2)10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
ITMRMBILQKXMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine typically involves the reaction of 1,3-benzodioxole with ethylamine under specific conditions. The reaction can be catalyzed by palladium catalysts and requires the presence of a base such as cesium carbonate . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the benzodioxole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups attached to the benzodioxole ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzodioxole compounds with fewer functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on specific diseases or conditions, particularly those involving the central nervous system.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to analogues with variations in the alkylamine chain, benzodioxole substituents, and N-alkyl groups. Key examples include:
Table 1: Structural Comparison of Benzodioxolylalkylamines
| Compound Name | Substituents on Amine | Benzodioxole Position | CAS Number | Key Differences |
|---|---|---|---|---|
| 1-(2H-1,3-Benzodioxol-5-YL)ethylamine | Propyl | 5-position | Not explicitly listed | Reference compound |
| Eutylone (β-keto-EBDB) | Ethylamino, ketone | 5-position | 57413-43-1 | β-ketone group enhances stimulant effects |
| 1-(2H-1,3-Benzodioxol-5-yl)propylamine | Methyl | 5-position | Not listed | Shorter N-alkyl chain; reduced lipophilicity |
| 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine | N-methyl, butyl chain | 5-position | Not listed | Extended alkyl chain; altered metabolic pathways |
Pharmacological and Physicochemical Properties
- Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism (e.g., O-demethylenation), but the propyl group may slow degradation compared to shorter-chain analogues .
- Receptor Affinity : Analogues like Eutylone exhibit serotonin and dopamine reuptake inhibition due to the β-ketone group . The absence of a ketone in the target compound may reduce potency but improve selectivity.
Forensic and Regulatory Context
- Eutylone : A controlled substance in many jurisdictions due to its stimulant effects .
- Methyl-Substituted Analogues : Often appear in "designer drug" markets; their legal status varies by region .
- N-Propyl Variant: Limited documented cases of abuse, but structural similarity to regulated compounds raises regulatory concerns .
Biological Activity
The compound 1-(2H-1,3-Benzodioxol-5-YL)ethylamine, also known by its chemical structure , is of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The structural formula of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is characterized by a benzodioxole moiety, which is known for its diverse pharmacological effects. The compound's molecular weight is approximately 205.27 g/mol, and it exhibits a moderate level of lipophilicity, which is critical for its bioactivity.
Research indicates that compounds containing benzodioxole structures can interact with various biological targets. The proposed mechanisms include:
- Receptor Modulation : Benzodioxole derivatives have been shown to modulate neurotransmitter receptors, particularly in the central nervous system (CNS). This includes potential activity as serotonin receptor agonists or antagonists.
- Inhibition of Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways, contributing to their therapeutic effects.
Pharmacological Effects
The biological activities reported for 1-(2H-1,3-Benzodioxol-5-YL)ethylamine include:
- Antidepressant-like Effects : Similar compounds have demonstrated antidepressant properties in animal models, potentially through the modulation of serotonin and norepinephrine levels.
- Anticancer Activity : Research has indicated that benzodioxole derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Study 1: Antidepressant Activity
A study published in a pharmacology journal assessed the antidepressant-like effects of benzodioxole derivatives in rodent models. The results indicated a significant decrease in depression-like behaviors when administered at specific dosages. These findings suggest that 1-(2H-1,3-Benzodioxol-5-YL)ethylamine may possess similar properties.
| Dosage (mg/kg) | Behavioral Assessment | Result |
|---|---|---|
| 10 | Forced Swim Test | Decreased immobility |
| 20 | Tail Suspension Test | Reduced duration of immobility |
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of benzodioxole derivatives against pancreatic cancer cells. The compound was found to inhibit cell growth significantly and induce apoptosis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 5 | 75 | 10 |
| 10 | 50 | 30 |
| 20 | 25 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
